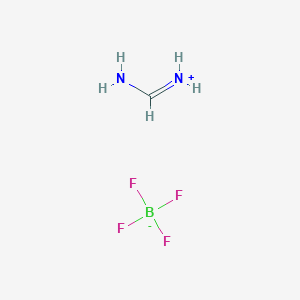

Formamidine Tetrafluoroborate

Overview

Description

Formamidine Tetrafluoroborate is a useful research compound. Its molecular formula is CH5BF4N2 and its molecular weight is 131.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality Formamidine Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamidine Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications :

- Formamidines are used in organic synthesis, photography, and tumor inhibition (Havel & Kluttz, 1975).

- Aluminized polyborate, a catalyst for synthesizing symmetrical N,N'-Di(aryl/alkyl)formamidines, finds applications in pharmaceuticals, biotechnology, and organic synthesis (Mali, Bandivadekar, & Chaturbhuj, 2022).

- N′-Aryl-N,N-dimethylformamidinium chloride can be synthesized for potential use in biologically active compounds (Meng, Sha, Zhang, & Bai, 2011).

Agricultural Chemicals and Pesticides :

- Formamidines possess diverse pesticidal activities, and their metabolism may contribute to neurotoxic effects (Benezet, Chang, & Knowles, 1978).

- They mimic octopamine's actions at the locust neuromuscular junction, offering novel pest control mechanisms (Evans & Gee, 1980).

- Certain formamidine pesticides exhibit antipyretic and anti-inflammatory properties and inhibit prostaglandin E2 synthesis (Yim, Holsapple, Pfister, & Hollingworth, 1978).

Chemical Reactions and Complexes :

- The lanthanum formamidinate complex [La(CF3Form)3] demonstrates C-F activation of fluorine atoms, leading to interesting chemical transformations (Deacon, Junk, & Werner, 2015).

- Unexpected formation of N,N-disubstituted formamidines from aromatic amines, formamides, and trifluoroacetic anhydride reveals a novel reaction mechanism (Mekhalfia, Mutter, Heal, & Chen, 2006).

Insecticidal and Acaricidal Properties :

- Formamidine pesticides are effective against spider mites, ticks, and certain insects, with low hazard to non-target species (Hollingworth, 1976).

- Their neurotoxicity varies among vertebrates and invertebrates, with some, like chlordimeform, being particularly toxic (Lund, Hollingworth, & Yim, 1979).

Miscellaneous Applications :

- Degenerate ring transformations of certain formamidine compounds with ammonia lead to the formation of open-chain compounds (Oostveen & Plas, 2010).

- Potassium complexes of formamidines, with unique macromolecular structures, have been synthesized and characterized (Cole & Junk, 2003).

properties

IUPAC Name |

aminomethylideneazanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BF4/c2-1-3;2-1(3,4)5/h1H,(H3,2,3);/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVJQPMLINTBPA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C(=[NH2+])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamidine Tetrafluoroborate | |

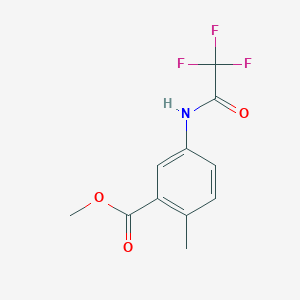

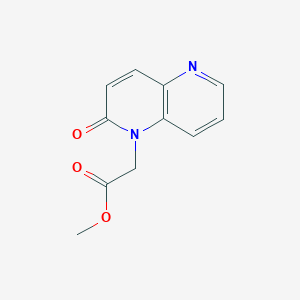

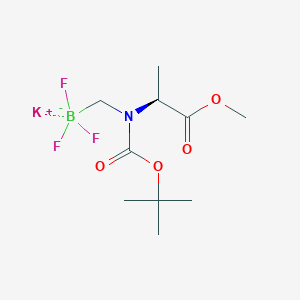

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B8133714.png)